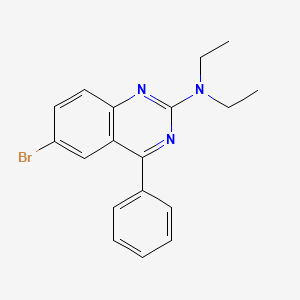

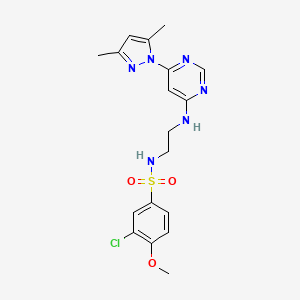

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinazoline derivatives, including 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine, can be synthesized through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A novel series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones were synthesized by reacting 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride .Molecular Structure Analysis

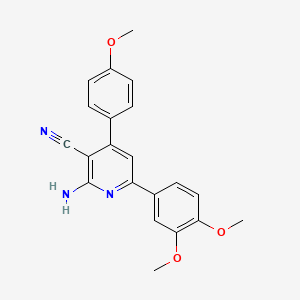

The molecular structure of 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine consists of a quinazoline core with a bromine atom at the 6th position, a phenyl group at the 4th position, and a diethylamine group attached to the nitrogen atom .Chemical Reactions Analysis

Quinazoline derivatives, including 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine, can undergo various chemical reactions. For instance, anthranilic acid was adopted as the starting material to generate a series of 6-bromo-4-alkylthioquinazoline compounds via phase-transfer catalysis through a sequence of reaction, including acylation, bromination, hydrolysis, ring formation, vulcanization, and thioether substitution .科学的研究の応用

Application in Cellulose Derivative Synthesis

Specific Scientific Field

Chemistry, specifically the synthesis of cellulose derivatives.

Summary of the Application

6-Bromo derivatives are used in the synthesis of regioselectively brominated cellulose esters and 6-cyano-6-deoxycellulose esters . These cellulose derivatives have a wide range of applications, including coatings, films, cosmetics, pharmaceutical formulations, and food additives .

Methods of Application or Experimental Procedures

The synthesis involves a one-pot process to create 6-bromo-6-deoxy-2,3-O-acylcellulose derivatives . These more organic soluble derivatives of 6-bromo-6-deoxycellulose allow broader exploitation of the highly regioselective cellulose 6-bromination chemistry .

Results or Outcomes

The availability of these samples and studies of their properties versus randomly substituted analogs has shown that properties like solubility, aggregation phenomena, and optical properties depend heavily on the regiochemistry of substitution .

Application as Potential 5-HT2A Receptor Antagonists

Specific Scientific Field

Neuroscience and Pharmacology.

Summary of the Application

6-Bromo-N-propionyltryptamine, a similar compound to “6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine”, has been identified as a potential antagonist of the 5-HT2A receptor . This receptor is an important target for developing innovative antipsychotic agents in neuropsychiatric disorder therapies .

Methods of Application or Experimental Procedures

The compound was isolated and identified from a marine bacterium Pseudoalteromonas rubra QD1-2 . A series of new 6-bromotryptamine analogues with different chain lengths of the acyl group (C4–C8) were prepared and evaluated for activity against the 5-HT2A receptor .

Results or Outcomes

6-Bromo-N-hexanoyltryptamine displayed the most effective inhibitory activity, which was 5-fold stronger than that of the parent compound and showed 70% efficacy of the positive control (ketanserin tartrate) .

特性

IUPAC Name |

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3/c1-3-22(4-2)18-20-16-11-10-14(19)12-15(16)17(21-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWZWKBHSQRKRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2803532.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2803540.png)

![Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2803547.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide](/img/structure/B2803549.png)

![2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(cyanomethyl)acetamide](/img/structure/B2803551.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide](/img/structure/B2803553.png)